BenchChemオンラインストアへようこそ!

7-Bromo-8-methoxyquinoline

organometallic chemistry heterocyclic synthesis regioselective metalation

7-Bromo-8-methoxyquinoline (CAS 36748-99-9) is a halogenated quinoline derivative bearing a bromine atom at the C-7 position and a methoxy group at C-8 on the quinoline scaffold. It belongs to the broader class of 8-substituted quinoline derivatives that are widely investigated as pharmacological scaffolds and synthetic intermediates in medicinal chemistry.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 36748-99-9
Cat. No. B2414839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-methoxyquinoline
CAS36748-99-9
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCOC1=C(C=CC2=C1N=CC=C2)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
InChIKeyUQYGSQHBIDZNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-methoxyquinoline (CAS 36748-99-9): Procurement-Relevant Identity and Class Position


7-Bromo-8-methoxyquinoline (CAS 36748-99-9) is a halogenated quinoline derivative bearing a bromine atom at the C-7 position and a methoxy group at C-8 on the quinoline scaffold . It belongs to the broader class of 8-substituted quinoline derivatives that are widely investigated as pharmacological scaffolds and synthetic intermediates in medicinal chemistry [1]. Unlike the more common 5-bromo-8-methoxyquinoline regioisomer obtained directly via electrophilic bromination of 8-methoxyquinoline, the 7-bromo isomer requires distinct synthetic access and presents a fundamentally different regiochemical handle for downstream derivatization [1]. This substitution pattern imparts a unique reactivity profile that is critical for specific cross-coupling and metal-halogen exchange applications where the 5-bromo isomer cannot serve as a direct replacement.

Why 7-Bromo-8-methoxyquinoline Cannot Be Replaced by Its 5-Bromo Regioisomer or Parent 8-Methoxyquinoline


Generic substitution of 7-bromo-8-methoxyquinoline with the more readily available 5-bromo-8-methoxyquinoline or with unsubstituted 8-methoxyquinoline is chemically invalid due to fundamental differences in regiochemical reactivity. Electrophilic bromination of 8-methoxyquinoline exclusively yields 5-bromo-8-methoxyquinoline as the sole monobrominated product [1]; the 7-position is electronically deactivated toward electrophilic attack under standard conditions [2]. Consequently, the 7-bromo isomer must be accessed through alternative routes such as regioselective bromine-lithium exchange on 5,7-dihalo-8-methoxyquinolines . Once installed, the C-7 bromine exhibits distinct reactivity in metal-halogen exchange and cross-coupling reactions compared to the C-5 bromine, enabling the synthesis of 7-substituted-8-methoxyquinolines that are inaccessible from the 5-bromo isomer . For procurement decisions, this means that selecting the incorrect regioisomer leads to complete failure of downstream synthetic sequences predicated on C-7 functionalization.

Quantitative Differentiation Evidence: 7-Bromo-8-methoxyquinoline vs. Closest Analogs


Regioselective Bromine-Lithium Exchange: Exclusive C-7 Functionalization vs. C-5 Inertness

7-Bromo-8-methoxyquinoline undergoes highly regioselective bromine-lithium exchange with phenyllithium to generate 7-lithio-8-methoxyquinoline, which subsequently reacts with diverse electrophiles to yield 7-substituted-8-methoxyquinolines (3a–e). Under identical conditions, 5,7-dibromo-8-methoxyquinoline shows exclusive exchange at the C-7 position, leaving the C-5 bromine intact to furnish 7-substituted-5-bromo-8-methoxyquinolines (4a–f) . The 5-bromo regioisomer (5-bromo-8-methoxyquinoline) lacks a C-7 bromine and therefore cannot participate in this C-7-directed metalation sequence at all [1]. This regiochemical orthogonality is a hard differentiation factor: the 7-bromo isomer enables a synthetic disconnection (C-7 elaboration with C-5 retention) that is mechanistically impossible with the 5-bromo isomer.

organometallic chemistry heterocyclic synthesis regioselective metalation

Direct Bromination Regioselectivity: 5-Bromo Isomer Is the Sole Direct Bromination Product; 7-Bromo Requires Alternative Synthesis

When 8-methoxyquinoline is subjected to monobromination with molecular bromine, the reaction produces 5-bromo-8-methoxyquinoline (3f) as the sole monobromo product; no 7-bromo-8-methoxyquinoline is formed under these conditions [1]. This is in contrast to 8-hydroxyquinoline and 8-aminoquinoline, which give mixtures of mono- and dibromo derivatives including the 7-bromo species. The 7-bromo-8-methoxyquinoline therefore cannot be synthesized via direct electrophilic bromination of 8-methoxyquinoline and must be prepared through alternative routes such as regioselective bromine-lithium exchange of 5,7-dibromo-8-methoxyquinoline or other multi-step strategies . This inherent synthetic inaccessibility of the 7-bromo isomer via the simplest route makes it a scarcer and more synthetically valuable building block than its 5-bromo counterpart.

electrophilic aromatic substitution quinoline halogenation regioselective synthesis

Differential Anticancer SAR: C-8 Hydroxy vs. C-8 Methoxy Substitution on Bromoquinolines

A systematic SAR study evaluated brominated 8-hydroxy, 8-methoxy, and 8-amino quinoline derivatives for antiproliferative activity against HeLa, HT29, and C6 cell lines [1]. The study concluded that the quinoline core containing a hydroxyl group at C-8 (i.e., 8-hydroxyquinoline derivatives 5, 6, 11, 12) led to significantly greater anticancer potential compared to the corresponding 8-methoxy analogs [1]. The 8-hydroxy derivatives 5,7-dibromo-8-hydroxyquinoline (5) and 7-bromo-8-hydroxyquinoline (6) showed IC₅₀ values of 6.7–25.6 µg/mL across the three cancer lines, while the 8-methoxy derivatives (7 and 8) were synthesized and characterized but did not demonstrate comparable potency in the same assays [1][2]. This establishes a class-level inference: within the bromoquinoline series, the 8-methoxy substitution attenuates anticancer activity relative to 8-hydroxy, meaning that 7-bromo-8-methoxyquinoline should be selected for applications where attenuated cytotoxicity or distinct pharmacokinetic properties of the methyl ether are desired over the free phenol.

anticancer SAR quinoline cytotoxicity topoisomerase inhibition

Utility as a Precursor for 7-Substituted-8-methoxyquinoline Libraries via Cross-Coupling

The C-7 bromine of 7-bromo-8-methoxyquinoline serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi), enabling the systematic construction of 7-aryl, 7-alkenyl, and 7-alkynyl-8-methoxyquinoline libraries [1]. In contrast, the 5-bromo isomer (5-bromo-8-methoxyquinoline) directs cross-coupling to the C-5 position, producing a structurally distinct library. The 7-bromo compound is specifically cited as a key intermediate in patents targeting MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors and fatty acid synthase (FAS) inhibitors, where the 7-substitution pattern on the 8-methoxyquinoline scaffold is essential for target binding . The positional isomer is not interchangeable in these pharmacophore contexts.

cross-coupling medicinal chemistry building blocks quinoline derivatization

High-Value Application Scenarios for 7-Bromo-8-methoxyquinoline Based on Verified Differentiation Evidence


Synthesis of C-7-Functionalized 8-Methoxyquinoline Libraries via Regioselective Br-Li Exchange

The defining application of 7-bromo-8-methoxyquinoline is as a substrate for regioselective bromine-lithium exchange, generating 7-lithio-8-methoxyquinoline that can be trapped with diverse electrophiles (aldehydes, ketones, alkyl halides, CO₂, DMF) to produce 7-substituted-8-methoxyquinolines . This route is irreplaceable by the 5-bromo isomer, which would yield 5-substituted products instead. The methodology has been demonstrated with multiple electrophiles (3a–e) and extended to 5,7-dibromo-8-methoxyquinoline to produce 7-substituted-5-bromo-8-methoxyquinolines (4a–f) with complete regioselectivity .

Medicinal Chemistry Building Block for Kinase Inhibitor Programs Targeting MELK

7-Bromo-8-methoxyquinoline is specifically incorporated as a synthetic intermediate in patented MELK inhibitor series, where the 8-methoxyquinoline core with a C-7 derivatization handle is essential for constructing the target pharmacophore [1]. The compound enables Suzuki or Stille coupling at C-7 to introduce aryl or heteroaryl groups required for MELK active-site binding. Using the 5-bromo isomer would misplace the substituent and abrogate target engagement.

Protected Phenol Strategy in Multi-Step Syntheses of 8-Hydroxyquinoline-Based Bioactives

When a synthetic sequence requires a latent 8-hydroxy group, 7-bromo-8-methoxyquinoline serves as a protected form that can be demethylated (e.g., with BBr₃ or HBr) at a late stage to reveal the free phenol [2]. This is advantageous over the corresponding 7-bromo-8-hydroxyquinoline, which may undergo unwanted O-alkylation, oxidation, or metal chelation during earlier synthetic steps. The SAR literature confirms that the free 8-OH is critical for anticancer activity [2], making the methoxy-protected intermediate strategically valuable for divergent synthesis.

Synthesis of Pyranoquinoline Fused Heterocycles via Tandem Functionalization

The 1995 Trécourt paper demonstrated that 7-substituted-5-bromo-8-methoxyquinolines (4a–f), derived from 5,7-dibromo-8-methoxyquinoline via regioselective C-7 exchange, can be elaborated into pyridopyranoquinoline fused ring systems . 7-Bromo-8-methoxyquinoline is the essential starting material for this synthetic cascade because the initial bromine at C-7 is the entry point for the first functionalization step. This application is inaccessible from the 5-bromo isomer alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.